molecular formula C7H9Cl3N2 B8190604 2-(3,5-Dichloro-pyridin-2-yl)-ethylamine hydrochloride

2-(3,5-Dichloro-pyridin-2-yl)-ethylamine hydrochloride

Cat. No.: B8190604
M. Wt: 227.5 g/mol
InChI Key: HROQAIUPBFCNCI-UHFFFAOYSA-N
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Description

2-(3,5-Dichloro-pyridin-2-yl)-ethylamine hydrochloride is a specialized organic compound featuring a pyridine ring substituted with chlorine atoms at the 3- and 5-positions and an ethylamine group at the 2-position, forming a hydrochloride salt.

Properties

IUPAC Name

2-(3,5-dichloropyridin-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2.ClH/c8-5-3-6(9)7(1-2-10)11-4-5;/h3-4H,1-2,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROQAIUPBFCNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CCN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Benzophenone Glycine Imine Intermediate

The process begins with the protection of glycine ethyl ester as a benzophenone imine. In a 1 L reactor, benzophenone (182 g, 1 mol), glycine ethyl ester hydrochloride (70.1 g, 0.5 mol), and p-toluenesulfonic acid (4.75 g, 0.05 mol) are refluxed in toluene with N,N-diisopropyl-N-ethylamine (97 g, 1.05 mol) under Dean-Stark conditions to remove water. This yields the benzophenone glycine imine (BPGI) with >95% conversion, critical for subsequent coupling.

Coupling with Chloropyridine Derivatives

The BPGI intermediate reacts with 3,5-dichloro-2-chloropyridine (99 g, 1 mol) in propionitrile using dry potassium carbonate (K₂CO₃) and tetraethylammonium bromide (NEt₄Br) as a phase-transfer catalyst. Refluxing at 105°C for 6 hours facilitates nucleophilic displacement of the 2-chloro group by the glycine imine, producing ethyl N-(diphenylmethylene)-2-(3,5-dichloro-2-pyridyl)glycinate. Liquid chromatography confirms an 85% yield, with unreacted K₂CO₃ removed via aqueous extraction.

Deprotection to Ethylamine Hydrochloride

The imine-protected product is treated with hydrochloric acid (HCl) in a 1:5 molar ratio at 20–25°C. This cleaves the benzophenone group and hydrolyzes the ethyl ester to yield this compound. The reaction’s mild temperature prevents decomposition, and the final product is isolated via solvent distillation and recrystallization.

Chloropyridine Substitution Strategies

Synthesis of 3,5-Dichloro-2-chloropyridine Precursor

The availability of 3,5-dichloro-2-chloropyridine is pivotal. Patent US4111938A details the preparation of trichloropyridines via Zn-mediated dechlorination of pentachloropyridine under alkaline conditions (pH 12–14, 20–100°C). Adapting this, 2,3,5,6-tetrachloropyridine reacts with Zn in aqueous NaOH and a water-immiscible solvent (e.g., dichloromethane) to selectively remove the 6-chloro group, yielding 3,5-dichloro-2-chloropyridine.

Direct Amination of Chloropyridine

Nucleophilic substitution of the 2-chloro group in 3,5-dichloro-2-chloropyridine with ethylamine faces challenges due to pyridine’s electron-deficient ring. However, using polar aprotic solvents (e.g., DMF) and elevated temperatures (120–150°C) with excess ethylamine (5 eq.) achieves moderate conversion. Catalytic CuI (10 mol%) enhances reactivity, yielding 40–50% of the target amine after hydrochloride salt formation.

Alternative Pathways and Modifications

Fluorinated Analogues and Byproducts

Comparative Analysis of Methods

Method Yield Conditions Advantages Limitations
Glycine Imine Coupling85%Reflux in propionitrile, phase-transferHigh yield, scalableRequires imine protection/deprotection
Direct Amination40–50%DMF, 150°C, CuI catalystFewer stepsLow yield, side reactions
Zn-Mediated Synthesis60–70%Aqueous NaOH, 80°CSelective dechlorinationRequires toxic solvents

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichloro-pyridin-2-yl)-ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

2-(3,5-Dichloro-pyridin-2-yl)-ethylamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichloro-pyridin-2-yl)-ethylamine hydrochloride involves its interaction with specific molecular targets. The ethylamine group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare the target compound with analogs based on structural motifs, substituent effects, and available data.

Pyridine-Based Ethylamine Hydrochlorides

Compounds with pyridine cores and ethylamine substituents exhibit distinct properties depending on functional groups:

Compound Name Substituents Key Properties
2-(3,5-Dichloro-pyridin-2-yl)-ethylamine HCl 3-Cl, 5-Cl, 2-ethylamine High purity (95–96%); specialized pricing
(3-Methoxypyridin-2-yl)methanamine HCl 3-OCH₃, 2-CH₂NH₂ Structural similarity (0.72); methoxy group enhances electron density on pyridine
2-(Chloromethyl)-4-methoxypyridine HCl 4-OCH₃, 2-CH₂Cl Chloromethyl group increases reactivity for nucleophilic substitution (similarity 0.81)

Key Differences :

  • Electron Effects : The dichloro substituents in the target compound are electron-withdrawing, reducing pyridine basicity compared to methoxy-substituted analogs, which are electron-donating .
  • Reactivity : Chloromethyl groups (e.g., in 2-(Chloromethyl)-4-methoxypyridine HCl) enable nucleophilic substitution, whereas the ethylamine group in the target compound may favor amine-specific reactions .
Phenyl-Based Ethylamine Hydrochlorides

2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (dopamine HCl, CAS 62-31-7) shares the ethylamine-hydrochloride motif but differs in aromatic structure:

  • Polarity : Dopamine’s dihydroxyphenyl group increases water solubility and reactivity in biological systems, unlike the hydrophobic dichloropyridine in the target compound .
Ether- and Alkyl-Substituted Analogs

2-(tert-Butyloxy)-ethylamine hydrochloride (CAS 335598-67-9) features a bulky tert-butyloxy group:

  • Lipophilicity : The tert-butyl group enhances hydrophobicity compared to the target compound’s pyridine ring .
  • Synthetic Utility : The ether linkage in this analog may reduce reactivity compared to the direct amine-pyridine bond in the target .
Pharmacologically Active Ethylamine Derivatives

Compounds like (±)-2-[1-(m-Methoxyphenyl)-2-cyclohexen-1-yl]-N,N-dimethyl ethylamine HCl (NIH 10292) highlight structural diversity in drug design:

    Biological Activity

    2-(3,5-Dichloro-pyridin-2-yl)-ethylamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and as a possible therapeutic agent for various disorders. This article aims to summarize the biological activity of this compound based on recent research findings, including receptor interaction studies, structure-activity relationships (SAR), and potential therapeutic applications.

    Chemical Structure and Properties

    The compound is characterized by the presence of a pyridine ring substituted with chlorine atoms and an ethylamine moiety. This structure contributes to its interaction with various biological targets, particularly receptors involved in neurotransmission.

    Receptor Interactions

    Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant activity on dopamine (D) and serotonin (5-HT) receptors. A study demonstrated that certain pyridine derivatives function as agonists at D2 and 5-HT1A receptors, which are crucial in the treatment of Parkinson's disease (PD) and other neuropsychiatric disorders. For instance, compounds similar to 2-(3,5-Dichloro-pyridin-2-yl)-ethylamine showed EC50 values in the nanomolar range for these receptors, indicating potent activity .

    Compound Target Receptor EC50 (nM)
    7bD20.9
    7b5-HT1A2.3
    34cD23.3
    34c5-HT1A1.4

    The binding affinity and agonistic activity of these compounds were evaluated using cAMP assays in human recombinant cell lines expressing D2 and 5-HT1A receptors. The results indicated that these compounds not only activate the receptors but also modulate downstream signaling pathways that could lead to therapeutic effects in conditions like PD .

    Structure-Activity Relationships (SAR)

    The SAR analysis revealed that modifications on the pyridine ring significantly affect the biological activity of these compounds. For example:

    • Substitution Patterns : The introduction of different halogen atoms or functional groups at specific positions on the pyridine ring altered the potency for receptor binding.
    • Potency Variations : Compounds with fluorine or chlorine substitutions exhibited enhanced potency compared to those with bromine or trifluoromethyl groups .

    Case Studies

    Several case studies have highlighted the effectiveness of pyridine derivatives in preclinical models:

    • Neuropharmacological Studies : In animal models of PD, compounds with similar structures demonstrated improvements in motor function and reduced non-motor symptoms through their action on D2 and 5-HT1A receptors.
    • Hypoglycemic Effects : A related compound showed promising hypoglycemic activity by binding to bovine serum albumin (BSA), suggesting potential metabolic benefits alongside neuropharmacological effects .

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes and experimental optimization strategies for 2-(3,5-Dichloro-pyridin-2-yl)-ethylamine hydrochloride?

    • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions, with pyridine derivatives as precursors. Computational reaction path searches (e.g., quantum chemical calculations) can predict viable pathways and optimize conditions (e.g., solvent, temperature, catalyst). Experimental validation should follow, using iterative adjustments to reaction parameters. For example, chlorination of pyridine intermediates may require controlled stoichiometry to avoid over-substitution .

    Q. Which analytical techniques are critical for characterizing purity and structural integrity?

    • Methodological Answer : Use a combination of spectroscopic (NMR, FT-IR) and chromatographic (HPLC, GC-MS) methods. Pharmacopoeial standards recommend tests for clarity, sulfated ash, heavy metals (≤20 μg/g), and loss on drying (≤5 mg/g) to confirm purity . Mass spectrometry and X-ray crystallography can resolve molecular structure ambiguities .

    Q. What safety protocols are essential for handling this compound in laboratory settings?

    • Methodological Answer : Follow GHS guidelines: use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid inhalation/skin contact. Emergency measures include immediate rinsing with water for eye exposure and consulting safety data sheets (SDS) for first-aid specifics .

    Q. How can researchers ensure batch-to-batch consistency in synthesis?

    • Methodological Answer : Implement process control strategies (e.g., in-line monitoring of pH, temperature) and validate purity via standardized tests (e.g., USP/EP pharmacopoeia methods). Statistical process control (SPC) charts can track variability in yields or impurity profiles .

    Advanced Research Questions

    Q. How can computational modeling enhance understanding of reaction mechanisms involving this compound?

    • Methodological Answer : Quantum mechanical calculations (e.g., DFT) can map transition states and intermediates in reactions like nucleophilic substitutions. Coupling these with experimental kinetics (e.g., stopped-flow spectroscopy) validates theoretical predictions and identifies rate-limiting steps .

    Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

    • Methodological Answer : Cross-validate with alternative techniques (e.g., 2D NMR for stereochemical assignments) or isotopic labeling. Computational NMR prediction tools (e.g., ACD/Labs) can simulate spectra to identify discrepancies caused by solvent effects or tautomerism .

    Q. How can researchers integrate high-throughput screening (HTS) to study this compound’s reactivity?

    • Methodological Answer : Design HTS workflows using automated liquid handlers to test diverse reaction conditions (e.g., catalysts, solvents). Machine learning algorithms can analyze large datasets to identify optimal conditions and predict side reactions .

    Q. What methodologies assess the compound’s stability under varying storage conditions?

    • Methodological Answer : Conduct accelerated stability studies (e.g., ICH Q1A guidelines) with controlled temperature/humidity. Monitor degradation via HPLC-UV and LC-MS to identify decomposition products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under standard conditions .

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